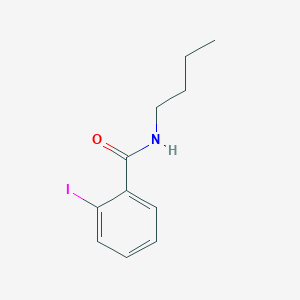

N-butyl-2-iodobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-2-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12/h4-7H,2-3,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPSWVMKTSOBJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of N Butyl 2 Iodobenzamide

Hypervalent Iodine Chemistry Initiated from N-butyl-2-iodobenzamide

This compound serves as a precursor for the generation of hypervalent iodine species, which are powerful oxidizing agents in organic synthesis. This chemistry is initiated by the oxidation of the iodine(I) center to higher oxidation states, namely iodine(III) and iodine(V).

Generation and Reactivity of Iodine(III) and Iodine(V) Intermediates

The transformation of this compound into its hypervalent iodine forms is typically achieved using a co-oxidant. researchgate.netbeilstein-journals.org A common and environmentally benign oxidant for this purpose is Oxone® (2KHSO₅·KHSO₄·K₂SO₄). researchgate.netbeilstein-journals.orgresearchgate.net The reaction proceeds through the in-situ generation of iodine(III) and subsequently iodine(V) species. researchgate.netjst.go.jp These intermediates are highly reactive and capable of oxidizing a variety of substrates, most notably alcohols. researchgate.netresearchgate.net

The general mechanism involves the oxidation of the monovalent iodine of the 2-iodobenzamide (B1293540) to a trivalent iodine species, which can then be further oxidized to a pentavalent state. jst.go.jpbeilstein-journals.org These hypervalent iodine compounds act as efficient oxidizers. researchgate.net For instance, in the oxidation of alcohols, the iodine(V) species is the active oxidant. nsf.govarkat-usa.org Primary alcohols are typically converted to carboxylic acids, while secondary alcohols are oxidized to ketones. researchgate.netresearchgate.net The reactivity of these in situ generated hypervalent iodine species is a key aspect of their synthetic utility. core.ac.ukacs.org

A plausible catalytic cycle for the oxidation of alcohols using 2-iodobenzamide derivatives and Oxone® involves the initial oxidation of the iodine(I) compound to an iodine(V) species via an iodine(III) intermediate. jst.go.jp This active iodine(V) species then oxidizes the alcohol, regenerating the initial iodine(I) catalyst, which can then re-enter the catalytic cycle.

Mechanistic Pathways of Oxidative Transformations Catalyzed by 2-Iodobenzamide Derivatives

The catalytic activity of 2-iodobenzamide derivatives in oxidative transformations is rooted in the formation of hypervalent iodine intermediates. researchgate.netbeilstein-journals.org The mechanism for the oxidation of alcohols, for example, is believed to proceed through the formation of an alcohol-iodine adduct, followed by the elimination of the corresponding carbonyl compound and the reduced iodoarene. beilstein-journals.org

The efficiency of these catalysts is influenced by the reaction conditions. For instance, 2-iodobenzamide (IBamide) demonstrates higher catalytic activity for alcohol oxidation at room temperature compared to 2-iodobenzoic acid, although the latter is more active at higher temperatures (70 °C). researchgate.net The amide group in 2-iodobenzamide derivatives plays a crucial role in stabilizing the hypervalent iodine species through intramolecular coordination, which can enhance reactivity. jst.go.jpresearchgate.net This intramolecular assistance is a key feature that distinguishes the reactivity of 2-iodobenzamide catalysts from other iodoarenes. researchgate.netjst.go.jp

Influence of Substituent Effects on Hypervalent Iodine Reactivity

The reactivity of the hypervalent iodine species generated from 2-iodobenzamide derivatives can be significantly modulated by substituents on the benzene (B151609) ring. researchgate.netbeilstein-journals.org Electron-donating groups on the aromatic ring generally enhance the reactivity of the catalyst. beilstein-journals.org

A systematic study on the oxidation of benzhydrol to benzophenone (B1666685) using various N-isopropyl-2-iodobenzamide derivatives revealed a clear trend in reactivity based on the substituent at the 5-position. The reactivity increased in the following order: 5-NO₂ < 5-CO₂Me, 3-OMe < 5-OAc < 5-Cl < H, 4-OMe < 5-Me < 5-OMe. researchgate.netbeilstein-journals.org This indicates that electron-donating groups, such as methoxy (B1213986) (OMe) and methyl (Me), at the 5-position enhance the catalytic activity. The high reactivity of the 5-methoxy derivative is attributed to the rapid generation of the pentavalent iodine species from the trivalent intermediate. beilstein-journals.org

Conversely, electron-withdrawing groups like nitro (NO₂) and carboxylate (CO₂Me) decrease the reactivity. beilstein-journals.org The position of the substituent also matters; a methoxy group at the 3-position leads to lower reactivity compared to when it is at the 5-position, which may be due to steric hindrance. beilstein-journals.org This demonstrates that both electronic and steric factors govern the efficacy of these catalysts. bohrium.com

Table 1: Effect of Substituents on the Catalytic Activity of N-isopropyl-2-iodobenzamide Derivatives in the Oxidation of Benzhydrol

| Substituent | Position | Yield of Benzophenone (%) |

|---|---|---|

| NO₂ | 5 | Low |

| CO₂Me | 5 | Low |

| OMe | 3 | Low |

| OAc | 5 | Moderate |

| Cl | 5 | Moderate |

| H | - | High |

| OMe | 4 | High |

| Me | 5 | High |

| OMe | 5 | Very High |

Data compiled from studies on the oxidation of benzhydrol using various substituted N-isopropyl-2-iodobenzamide catalysts in the presence of Oxone®. The yields are qualitative descriptors based on the reported reactivity order. beilstein-journals.org

In Situ Formation and Application of Benziodazolones

2-Iodobenzamide derivatives can be used for the in-situ formation of benziodazolones, which are cyclic hypervalent iodine compounds. researchgate.netnsf.gov These are typically synthesized by the oxidation of the corresponding 2-iodobenzamide with an oxidant like m-chloroperoxybenzoic acid (mCPBA). researchgate.netmdpi.comtuat.ac.jp The resulting benziodazolones are stable, isolable compounds that serve as versatile reagents in organic synthesis. nsf.govnsf.gov

These cyclic hypervalent iodine reagents can act as atom-transfer reagents. researchgate.net For example, in combination with triphenylphosphine (B44618) (PPh₃) and pyridine, benziodazolones can react with alcohols and amines to produce esters and amides, respectively. researchgate.netnsf.gov This reactivity highlights their utility as activating agents for carboxylic acid derivatives. The formation of a five-membered ring in benziodazolones, where the iodine atom is part of the heterocyclic system, contributes to their stability and unique reactivity compared to their acyclic analogs. researchgate.netnsf.gov

Radical Reaction Pathways Involving this compound

Beyond its role in hypervalent iodine chemistry, the carbon-iodine bond in this compound and its derivatives is susceptible to homolytic cleavage, initiating radical-based transformations.

Transition Metal-Catalyzed Transformations of this compound

Copper-Catalyzed Cyclization and Annulation Reactions

While palladium is dominant in many cross-coupling reactions, copper catalysis offers a powerful and often more economical alternative for specific transformations, particularly for C-N and C-S bond formation. psu.ac.th For substrates like this compound, copper catalysts are highly effective in promoting intramolecular cyclization and annulation (ring-building) reactions. rug.nlmdpi.com

These reactions often proceed via an Ullmann-type mechanism. A common transformation is the intramolecular N-arylation, where the amide nitrogen attacks the aryl iodide carbon, facilitated by a copper(I) catalyst. This leads to the formation of five- or six-membered N-heterocycles. In one proposed mechanism for the synthesis of isoquinolones, a Cu(I) catalyst facilitates an ortho-directed Ullmann-type C-C coupling, which is followed by an intramolecular condensation to form the final product. nih.gov

Copper-catalyzed cascade reactions are particularly noteworthy. For instance, 2-iodobenzamides can react with elemental sulfur (S₈) in the presence of a copper catalyst to form benzo[d]isothiazol-3(2H)-ones. mdpi.com This process involves a cascade of C–S bond formation followed by an intramolecular N–S bond cyclization. mdpi.com The reactivity of the 2-halobenzamide in this reaction follows the expected trend for halide leaving group ability: 2-iodobenzamide > 2-bromobenzamide (B1207801) > 2-chlorobenzamide. mdpi.com Similarly, a three-component reaction between a 2-iodobenzamide, S₈, and dichloromethane (B109758) (DCM) using a Cu(I) catalyst can yield 2,3-dihydro-4H-benzo[e] wikipedia.orgvedantu.comthiazin-4-ones through a cascade of thiolation and annulation. mdpi.com

The choice of copper source, ligand, base, and solvent is crucial for optimizing these reactions. Studies have shown that CuI is often a highly effective catalyst, and ligands like 1,10-phenanthroline (B135089) can significantly improve yields. mdpi.comnih.gov

Table 3: Copper-Catalyzed Annulation of 2-Iodobenzamides

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base/Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| 2-Iodobenzamide | 1,3-Indandione | CuCl₂ | None | Cs₂CO₃ / MeCN | Indenoisoquinoline | rug.nlresearchgate.net |

| 2-Iodobenzamide | S₈ | CuBr₂ | None | - / MW | Benzo[d]isothiazol-3(2H)-one | mdpi.com |

| 2-Iodobenzamide | S₈, DCM | Cu(I) | 1,10-Phenanthroline | - | 2,3-Dihydro-4H-benzo[e] wikipedia.orgvedantu.comthiazin-4-one | mdpi.com |

| N-(2-Aminoethyl)-2-iodobenzamide | Cyclic enaminone | Cu(I) | Internal (substrate) | - | Quinazolinone derivative | psu.ac.th |

Other Metal-Catalyzed Processes for this compound Functionalization

Beyond palladium and copper, other transition metals are also capable of catalyzing the functionalization of this compound, although these are less commonly reported.

Nickel Catalysis: Nickel catalysts are gaining attention as a more sustainable and cost-effective alternative to palladium for cross-coupling reactions. A nickel-catalyzed Sonogashira coupling has been developed that can couple non-activated alkyl halides with acetylene, although it still requires a copper co-catalyst. wikipedia.org

Gold Catalysis: Gold has been shown to catalyze Sonogashira-type reactions. For instance, gold(I) chloride has been used as a co-catalyst with a palladium(II) complex in the coupling of arenediazonium salts with terminal alkynes. wikipedia.org Heterogeneous gold catalysts, such as gold nanoparticles on ceria (Au/CeO₂), have also been employed for coupling phenylacetylene (B144264) and iodobenzene. wikipedia.org

Cobalt Catalysis: Cobalt complexes have been shown to be effective in C-H activation reactions. mdpi.com For example, cobalt(III) catalysis has been used for the synthesis of indoles via intramolecular cross-dehydrogenative coupling of ortho-alkenylanilines. mdpi.com While specific examples with this compound are less common, the reactivity patterns suggest its potential as a substrate in cobalt-catalyzed C-H functionalization or cyclization reactions. researchgate.net

These alternative metal-catalyzed processes open up new avenues for the transformation of this compound, potentially offering different reactivity, selectivity, and functional group tolerance compared to the more established palladium and copper systems.

Role of N Butyl 2 Iodobenzamide in Complex Molecule Synthesis and Catalysis

N-butyl-2-iodobenzamide as a Versatile Synthetic Building Block

The presence of the ortho-iodo substituent on the benzamide (B126) framework allows for a variety of chemical transformations, making this compound and its analogs key starting materials in the synthesis of diverse and complex organic molecules.

Precursor in Macrocyclic Lactam Synthesis

This compound serves as a crucial precursor in the synthesis of macrocyclic lactams, which are important structural motifs in many biologically active compounds. A key strategy for constructing these large rings involves radical cyclization reactions. For instance, the regioselective 12-endo aryl radical cyclization of N-(4-allyloxybutyl)-2-iodobenzamide, a derivative of this compound, using tri-n-butyltin hydride, successfully yields a benzo-macrolactam. researchgate.netresearchgate.net This approach demonstrates the utility of the 2-iodobenzamide (B1293540) core in facilitating the formation of large, cyclic structures through radical-mediated processes. Similar strategies have been employed to create macrolactams with ring sizes ranging from 10 to 15 members. researchgate.net

The success of these cyclization reactions often depends on the specific conformation of the aryl radical precursor, which can be influenced by factors like intramolecular hydrogen bonding. researchgate.net This highlights the nuanced role of the benzamide structure in directing the outcome of these complex cyclization reactions.

Intermediate for Fused Heterocyclic Ring Systems (e.g., Indenoisoquinolines, Quinazolinones, Benzo[e]thiazin-4-ones)

This compound and related 2-iodobenzamides are valuable intermediates in the synthesis of various fused heterocyclic ring systems. These scaffolds are prevalent in medicinal chemistry and materials science. For example, 2-iodobenzamides are used in the synthesis of quinazolinones through oxidative transformations. scispace.com These reactions often involve the coupling of the 2-iodobenzamide with alcohols or aldehydes, catalyzed by transition metals or, in some cases, proceeding under metal-free oxidative conditions. scispace.com

Furthermore, 2-iodobenzamides serve as precursors for benzo[e] researchgate.netnii.ac.jpthiazin-4-one derivatives. nih.gov A notable method involves a copper-catalyzed three-component reaction of a 2-iodobenzamide, elemental sulfur (S₈), and dichloromethane (B109758), which proceeds through a cascade of thiolation and annulation to form the desired heterocyclic product. nih.gov The reactivity of the starting 2-halobenzamide in such reactions typically follows the order of 2-iodobenzamide > 2-bromobenzamide (B1207801) > 2-chlorobenzamide, underscoring the importance of the iodo-substituent. nih.gov Tandem Heck reactions of N-vinyl-2-iodobenzamides have also been developed to synthesize tetracyclic nitrogen heterocycles like isoindoloneindoles and isoindoloneisoquinolines. researchgate.net

Foundation for New Nitrogen-Containing Scaffolds

The chemical versatility of this compound makes it a foundational element for the creation of novel nitrogen-containing molecular scaffolds. nih.govelsevierpure.comalbany.edu Its ability to participate in a variety of cyclization and coupling reactions allows for the construction of a wide array of heterocyclic systems. rsc.orgmdpi.com These nitrogen-containing heterocycles are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and other functional materials. nih.govelsevierpure.comalbany.edu By leveraging the reactivity of the carbon-iodine bond and the amide functionality, chemists can design and synthesize new molecular architectures with potentially valuable biological or material properties.

This compound Derivatives as Organocatalysts

Beyond its role as a synthetic building block, the this compound scaffold is instrumental in the development of hypervalent iodine(III) organocatalysts. These catalysts offer an environmentally benign alternative to heavy metal-based reagents for various oxidative transformations.

Development of Hypervalent Iodine(III) Catalysts from this compound Scaffolds

Derivatives of this compound can be oxidized to form hypervalent iodine(III) species, which are potent oxidants and can act as catalysts. nih.govresearchgate.netdiva-portal.org The development of these catalysts is a significant area of research in green chemistry, as they are non-metallic, less toxic, and can be used in catalytic amounts. nih.govresearchgate.net The amide group in the 2-iodobenzamide structure plays a crucial role in stabilizing the hypervalent iodine center and modulating its reactivity. Research has shown that modifying the substituents on the nitrogen atom and the benzene (B151609) ring of the 2-iodobenzamide scaffold can fine-tune the catalytic activity. nih.gov For example, N-isopropyl-2-iodobenzamide has been identified as a promising catalyst for alcohol oxidation. nih.gov

The general catalytic cycle involves the oxidation of the iodoarene to a hypervalent iodine(III) species by a terminal oxidant, which then performs the desired chemical transformation on a substrate before being reduced back to the iodoarene, thus completing the cycle. nih.gov

Catalytic Oxidation Reactions Mediated by this compound Derivatives

Derivatives of this compound have proven to be effective catalysts for a range of oxidation reactions, most notably the oxidation of alcohols to carbonyl compounds. nih.govresearchgate.net In these reactions, a catalytic amount of the 2-iodobenzamide derivative is used in conjunction with a stoichiometric co-oxidant, such as Oxone®. nih.govresearchgate.net

Studies on the substituent effects on the benzene ring of N-isopropyl-2-iodobenzamide revealed that electron-donating groups enhance the reactivity of the catalyst. nih.gov For instance, the 5-methoxy derivative was found to be highly reactive for the oxidation of various benzylic and aliphatic alcohols, affording the corresponding carbonyl compounds in moderate to excellent yields at room temperature. nih.gov The high reactivity is attributed to the rapid generation of the active pentavalent iodine species from the trivalent species during the reaction. nih.gov These catalytic systems are advantageous as they operate under mild conditions and offer a more environmentally friendly approach to oxidation chemistry compared to traditional heavy-metal oxidants. nih.govresearchgate.net

Stereoselective Catalysis and Chiral this compound Organocatalysts

The application of organocatalysis in stereoselective synthesis has become a cornerstone of modern organic chemistry, offering a green and efficient alternative to metal-based catalysts. Within this field, the use of chiral hypervalent iodine compounds has gained significant traction for a variety of asymmetric transformations. While the specific use of this compound as a chiral organocatalyst is not extensively documented in peer-reviewed literature, the foundational principles of its parent structure, 2-iodobenzamide, and its derivatives provide a strong basis for its potential role in stereoselective catalysis.

The core concept relies on the introduction of chirality into the backbone of the N-alkyl-2-iodobenzamide scaffold. This is typically achieved by incorporating a chiral moiety, which can create a chiral environment around the iodine atom. This, in turn, can influence the stereochemical outcome of a reaction by favoring the formation of one enantiomer over the other. The iodine atom, capable of existing in multiple oxidation states (I, III, and V), acts as the catalytic center, facilitating the transfer of functional groups to a substrate in a stereocontrolled manner.

Research into analogous N-substituted-2-iodobenzamides has demonstrated their potential in catalytic asymmetric reactions. For instance, the introduction of a chiral auxiliary to the nitrogen atom or the aromatic ring of the 2-iodobenzamide can lead to the formation of a chiral pocket. This pocket can then selectively bind to a prochiral substrate in a specific orientation, leading to a high degree of enantioselectivity in the product.

The general mechanism for such a catalytic process often involves the in-situ generation of a chiral hypervalent iodine species from the N-alkyl-2-iodobenzamide precatalyst using a stoichiometric oxidant. This active catalyst then reacts with the substrate to form a chiral intermediate. Subsequent intramolecular or intermolecular reaction within this intermediate, followed by reductive elimination, yields the desired product and regenerates the catalyst for the next catalytic cycle.

While specific data tables for this compound are not available, the following table illustrates the performance of related chiral iodoarene catalysts in a representative asymmetric reaction, showcasing the potential of this class of compounds.

Table 1: Performance of Chiral Iodoarene Catalysts in Asymmetric Lactonization

| Catalyst Precursor | Oxidant | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral 2-Iodoxybenzoic acid derivative | m-CPBA | 4-Phenyl-3-butenoic acid | 85 | 92 |

| Chiral Iodoarene-Thiourea | Oxone | 5-Phenyl-4-pentenoic acid | 91 | 88 |

| Chiral Spirobiindane-based Iodoarene | m-CPBA | 4-(4-Methoxyphenyl)-3-butenoic acid | 78 | 95 |

This table is a representative example based on data for analogous chiral iodoarene catalysts and does not represent data for this compound.

The development of chiral organocatalysts based on the this compound scaffold holds promise for future applications in stereoselective synthesis. Further research into the design and synthesis of novel chiral derivatives, along with a thorough investigation of their catalytic activity in a range of asymmetric transformations, is necessary to fully realize their potential.

Advanced Spectroscopic and Analytical Methodologies in N Butyl 2 Iodobenzamide Research

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the characterization of N-butyl-2-iodobenzamide and its derivatives. Its ability to provide detailed information about the molecular structure at the atomic level is unparalleled.

High-resolution NMR spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for the unambiguous structural confirmation of this compound and the products derived from its reactions. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) of the NMR signals provide a detailed map of the molecule's connectivity and stereochemistry.

In the ¹H NMR spectrum of this compound, the protons of the butyl group and the aromatic ring resonate at characteristic chemical shifts. For instance, the terminal methyl group of the butyl chain typically appears as a triplet, while the methylene (B1212753) groups exhibit more complex splitting patterns due to coupling with adjacent protons. The aromatic protons show distinct signals in the downfield region of the spectrum.

¹H NMR Spectroscopic Data for this compound: core.ac.ukthieme-connect.de

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | 0.99 | t | 7.2 |

| CH₂ | 1.32-1.7 | m | - |

| CH₂ | 1.32-1.7 | m | - |

| N-CH₂ | - | - | - |

| Aromatic-H | - | - | - |

Similarly, ¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift being indicative of its chemical environment (e.g., aliphatic, aromatic, carbonyl).

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for more complex structures to establish correlations between protons, between protons and directly attached carbons, and between protons and carbons over multiple bonds, respectively. These techniques are vital for the complete and unambiguous assignment of all proton and carbon signals, especially in reaction products where the core structure of this compound has been modified.

Beyond static structural analysis, NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time. By acquiring NMR spectra at regular intervals during a reaction, it is possible to track the disappearance of reactants and the appearance of products. This allows for the determination of reaction kinetics and the identification of transient intermediates.

In the context of reactions involving iodoarenes like this compound, which can act as catalysts in oxidation reactions, ¹H NMR monitoring is particularly insightful. For example, in a study of the related N-isopropyl-2-iodobenzamide, ¹H NMR spectroscopy was used to monitor its oxidation. The reaction profiles, plotting the concentration of different iodine species (monovalent, trivalent, and pentavalent) over time, were generated by integrating the respective NMR signals. This provided a detailed understanding of the catalytic cycle. rsc.org

This non-invasive, in-situ monitoring provides a wealth of information that is often difficult to obtain through other methods. It allows for the optimization of reaction conditions, such as temperature, concentration, and catalyst loading, by providing immediate feedback on how these changes affect the reaction rate and outcome.

Mass Spectrometry (MS) in Mechanistic Investigations

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool in the study of this compound for confirming molecular weights and for gaining insights into reaction mechanisms through the detection of intermediates and fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. This makes it particularly well-suited for the detection of transient and reactive intermediates in a reaction mixture.

In mechanistic studies of reactions involving 2-iodobenzamide (B1293540) derivatives, ESI-MS has been employed to identify key intermediates in the catalytic cycle. For instance, in oxidation reactions catalyzed by these compounds, ESI-MS can detect the hypervalent iodine species that are formed. In a study related to 2-iodobenzamide catalysts, ESI-MS was used to support the proposed reaction mechanism by detecting an iodine(III) species. core.ac.uk The ability to directly observe these fleeting species provides strong evidence for a proposed reaction pathway.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence.

For this compound and its reaction products, HRMS is used to confirm their identity by comparing the experimentally measured exact mass with the theoretically calculated mass. For example, in the characterization of a related compound, 3-amino-N-butyl-2-iodobenzamide, HRMS was used to confirm its elemental composition. core.ac.uk

HRMS Data for a Related Compound (3-amino-N-butyl-2-iodobenzamide): core.ac.uk

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 318.0355 | 318.0377 |

This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in organic synthesis and analysis.

Chromatographic Methods in this compound Studies

Chromatographic techniques are essential for the separation, purification, and analysis of this compound from reaction mixtures and for assessing its purity. The choice of chromatographic method depends on the scale and purpose of the separation.

For the purification of this compound on a preparative scale, column chromatography using silica (B1680970) gel is a common method. The separation is based on the differential adsorption of the components of the mixture to the stationary phase (silica gel) as they are passed through the column with a mobile phase (a solvent or mixture of solvents).

For analytical purposes, High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. In HPLC, the sample is pumped through a column packed with a stationary phase at high pressure. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases.

While a specific HPLC method for this compound was not found in the provided search results, methods for related compounds can provide guidance on suitable conditions. For instance, a method for the determination of N-(n-butyl) thiophosphoric triamide utilized a C18 reverse-phase column with a mobile phase of acetonitrile (B52724) and water. sigmaaldrich.com A similar reverse-phase HPLC method would likely be effective for the analysis of the relatively non-polar this compound. The use of a UV detector is common for aromatic compounds like this compound, which absorb ultraviolet light.

Gas Chromatography (GC) could also be a viable analytical technique for this compound, provided it is sufficiently volatile and thermally stable. In GC, the sample is vaporized and passed through a column, and separation occurs based on the compound's boiling point and its interactions with the stationary phase.

Derivatization Strategies for Enhanced Chromatographic Performance

Chromatographic analysis, particularly gas chromatography (GC), can be challenging for molecules with certain functional groups that impart polarity and reduce volatility, such as the secondary amide in this compound. Derivatization is a chemical modification technique used to convert an analyte into a form that is more suitable for analysis, enhancing volatility, improving thermal stability, or increasing detector response. researchgate.net

For this compound, the active hydrogen on the amide nitrogen is a prime target for derivatization. Silylation, the replacement of this active hydrogen with a trimethylsilyl (B98337) (TMS) group, is a common and effective strategy. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com The resulting TMS derivative of this compound would exhibit significantly reduced polarity and hydrogen bonding, leading to increased volatility and improved peak shape in GC analysis. researchgate.netnih.gov The general order of reactivity for silylating reagents is alcohols > phenols > carboxylic acids > amines > amides, indicating that amides can require more forceful conditions, such as elevated temperatures or the use of a catalyst like trimethylchlorosilane (TMCS), to achieve complete reaction. sigmaaldrich.com

Another potential strategy is acylation, which involves introducing an acyl group. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) could convert the secondary amide into a trifluoroacetamide (B147638) derivative. gcms.cz These fluorinated derivatives are often highly volatile and exhibit excellent response with an electron capture detector (ECD), a sensitive detector for halogenated compounds. gcms.cz

While derivatization is more common for GC, it can also be applied in High-Performance Liquid Chromatography (HPLC) to enhance detectability. oup.com For instance, if the intrinsic UV absorbance of this compound were insufficient for trace-level analysis, a chromophore- or fluorophore-containing group could be attached. However, given the presence of the benzamide (B126) structure, UV detection is generally suitable.

Table 1: Potential Derivatization Strategies for this compound

This table is interactive. Click on the headers to sort.

| Derivatization Type | Reagent Class | Example Reagent | Target Functional Group | Purpose |

|---|---|---|---|---|

| Silylation | Silylating Agents | BSTFA | Amide (-NH) | Increase volatility for GC, improve thermal stability. |

| Acylation | Anhydrides | TFAA | Amide (-NH) | Increase volatility for GC, enhance ECD response. |

| Alkylation | Alkylating Agents | TMAH | Amide (-NH) | Reduce polarity, improve peak shape in GC. |

Advanced Separation Techniques (e.g., HPLC, GC) for Complex Reaction Mixtures

The synthesis of this compound inevitably results in a complex mixture containing the desired product, unreacted starting materials (such as 2-iodobenzoic acid and n-butylamine), reagents, and potential side-products. Advanced separation techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for resolving these components, allowing for both qualitative identification and quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing aromatic amides without derivatization. nih.gov A common approach for a molecule like this compound would involve reversed-phase chromatography. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water (often with an acid modifier like acetic or formic acid) and an organic solvent such as acetonitrile or methanol. nih.gov Components of the reaction mixture would be separated based on their polarity; the more polar unreacted 2-iodobenzoic acid would elute earlier, while the more nonpolar this compound would be retained longer on the column. Detection is typically achieved using a UV detector, capitalizing on the strong absorbance of the aromatic ring.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), provides high-resolution separation and definitive identification. youtube.com Due to the polarity and moderate volatility of this compound, a derivatization step as described in section 5.3.1 is often necessary for robust analysis. researchgate.net The choice of detector is also critical. A standard flame ionization detector (FID) can be used, but for enhanced selectivity and sensitivity, a halogen-specific detector (XSD) or a nitrogen-phosphorus detector (NPD) would be advantageous. nih.gov When coupled with a mass spectrometer, electron ionization (EI) would generate a characteristic fragmentation pattern, providing a molecular fingerprint for confirmation. The presence of iodine would yield a distinct isotopic signature at M+127, further aiding in identification within the complex mixture. nih.gov

Table 2: Typical Chromatographic Methods for Analysis of Benzamide-Related Compounds

This table is interactive. Click on the headers to sort.

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Analyte Form |

|---|---|---|---|---|

| HPLC | Reversed-Phase (C18) | Acetonitrile/Water Gradient | UV (e.g., 254 nm) | Native |

| GC-MS | 5% Phenyl Polysiloxane | Helium | MS (EI) | Derivatized (e.g., TMS) |

| GC-ECD | Mid-polarity phase | Nitrogen | ECD | Derivatized (e.g., TFA) |

X-ray Crystallography for Solid-State Structural Analysis

While chromatographic techniques are essential for analyzing mixtures, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a compound in its solid state. Although the specific crystal structure for this compound is not publicly documented, a detailed analysis of the parent compound, 2-iodobenzamide, offers significant insight into the expected molecular conformation and intermolecular interactions. iucr.orgnih.gov

The crystal structure of 2-iodobenzamide reveals that the molecule crystallizes in the monoclinic space group P21/c. iucr.orgiucr.orgresearchgate.net The structure is heavily influenced by a network of intermolecular interactions. Strong N—H⋯O hydrogen bonds are a dominant feature, arranging the molecules into dimers and tetramers. nih.goviucr.org These hydrogen-bonded assemblies are further linked by C—I⋯π(ring) halogen bonds, a type of non-covalent interaction where the electrophilic region of the iodine atom interacts with the electron-rich π-system of an adjacent aromatic ring. nih.gov This combination of hydrogen and halogen bonding results in the formation of extensive molecular sheets. iucr.orgnih.gov In the 2-iodobenzamide structure, the aromatic ring is inclined relative to the plane of the amide group by approximately 44.37°. nih.gov

For this compound, the introduction of the flexible n-butyl group would be expected to significantly influence the crystal packing. The presence of only one N-H donor (compared to two in 2-iodobenzamide) would alter the hydrogen-bonding network, likely leading to the formation of simple chains rather than the more complex dimer and tetramer rings. nih.gov The bulky, nonpolar butyl chain would introduce van der Waals interactions and could disrupt the efficient sheet-like packing observed in the parent compound, potentially leading to a less dense crystal structure with different cell parameters. iucr.orgnih.gov

Table 3: Crystallographic Data for the Related Compound 2-Iodobenzamide

This table is interactive. Click on the headers to sort.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₇H₆INO | iucr.orgnih.gov |

| Crystal System | Monoclinic | iucr.orgiucr.org |

| Space Group | P2₁/c | iucr.orgiucr.org |

| a (Å) | 5.0531 | researchgate.net |

| b (Å) | 11.4478 | researchgate.net |

| c (Å) | 13.2945 | researchgate.net |

| β (°) | 93.245 | researchgate.net |

| Volume (ų) | 766.82 | iucr.org |

| Z | 4 | iucr.org |

| Key Interactions | N—H⋯O hydrogen bonds, C—I⋯π halogen bonds | nih.gov |

Computational and Theoretical Investigations of N Butyl 2 Iodobenzamide Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the investigation of the electronic structure of molecules to predict their reactivity. For a molecule like N-butyl-2-iodobenzamide, DFT can be instrumental in mapping out potential reaction pathways, such as those involving the carbon-iodine bond, which is a common site for transformations like cross-coupling reactions.

A key application of DFT is the identification of transition states—the highest energy points along a reaction coordinate—and the calculation of the associated energy barriers (activation energies). This information is critical for determining the feasibility and rate of a chemical reaction. For instance, in a potential reaction involving this compound, DFT calculations could model the step-by-step process, identifying intermediates and the energy required to move from reactants to products.

While specific data for this compound is not available, studies on other organic reactions illustrate this process. For example, DFT has been used to investigate the mechanism of the Kolbe–Schmitt reaction with substituted phenols, revealing the Gibbs free energy barriers for different pathways. nih.gov Another study on the cycloaddition of aryl(alkyl)ketenes and benzaldehydes used DFT to show that the [2+2] cycloaddition step is the rate- and stereoselectivity-determining step. rsc.org These examples highlight how DFT can pinpoint the energetic hurdles in a reaction sequence.

To provide a tangible understanding, the following table presents hypothetical energy barriers for a generic reaction pathway that could be applicable to a molecule like this compound, based on common values seen in DFT studies of organic reactions.

| Reaction Step | Transition State | Calculated Energy Barrier (kcal/mol) |

| Oxidative Addition | TS1 | 15.2 |

| Ligand Exchange | TS2 | 8.5 |

| Reductive Elimination | TS3 | 21.0 |

| This table is illustrative and does not represent actual experimental or calculated data for this compound. |

DFT calculations provide a wealth of information about the electronic properties of a molecule, which are encapsulated in various reactivity descriptors. These descriptors help in understanding where and how a molecule is likely to react. For this compound, key descriptors would include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, this would reveal electron-rich regions (e.g., around the carbonyl oxygen), which are susceptible to electrophilic attack, and electron-poor regions (e.g., around the amide proton), which are prone to nucleophilic attack.

Conceptual DFT Descriptors: Quantities like chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to provide a quantitative measure of reactivity. archivepp.com For example, a study on pyrazolyl quinolinone derivatives used these descriptors to understand charge transfer within the molecules. archivepp.com

These analyses would be invaluable in predicting the regioselectivity and stereoselectivity of reactions involving this compound.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal the conformational dynamics of this compound and its interactions with its environment, such as a solvent or a biological receptor. mdpi.com

For this compound, MD simulations could be employed to:

Explore Conformational Landscapes: The flexibility of the N-butyl chain and the rotation around the amide bond can be investigated. Understanding the preferred conformations is essential as they can influence the molecule's reactivity and biological activity. Studies on other amides have shown that restricted rotation around the C-N bond is a significant factor in their molecular properties. libretexts.orgnanalysis.com

Simulate Interactions with Biomolecules: If this compound were being investigated as a potential drug candidate, MD simulations could model its binding to a target protein. This can provide insights into the stability of the protein-ligand complex, the key interacting residues, and the binding free energy. A study on a benzamide (B126) derivative with potential antitumor activity used MD simulations to analyze its complex with a target protein. tandfonline.com

Solvation Effects: MD can simulate how solvent molecules arrange around this compound, which can significantly impact its reactivity and conformational preferences.

The following table summarizes the potential applications of MD simulations for studying systems containing benzamide derivatives, which would be analogous to studies that could be performed on this compound.

| Application of MD Simulation | Information Gained | Example from Literature |

| Protein-Ligand Binding | Stability of the complex, key interactions, binding free energy. | Investigation of mercapto-benzamide inhibitors for the HIV NCp7 protein. rsc.org |

| Conformational Analysis | Preferred molecular shapes, rotational barriers around bonds. | Study of rotamers in 5-acyl-6,7-dihydrothieno[3,2-c]pyridines. acs.org |

| System Stability | Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the molecule or complex over time. | Analysis of a benzamide derivative with potential antitumor activity. tandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches to this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net If a set of this compound derivatives with measured biological activity were available, QSAR could be a powerful tool for drug design and optimization.

The general workflow for a QSAR study on this compound derivatives would involve:

Data Collection: A dataset of this compound analogues with their corresponding measured biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A successful QSAR model could then be used to predict the activity of novel, yet-to-be-synthesized this compound derivatives, thereby guiding synthetic efforts towards more potent compounds. For example, QSAR studies on other substituted benzamides have successfully modeled their antimicrobial and anticancer activities. nih.govunair.ac.id

The table below shows an example of a QSAR equation for benzylidene hydrazine (B178648) benzamide derivatives with anticancer activity, illustrating the type of relationship that could be developed for this compound derivatives. jppres.com

| QSAR Model for Anticancer Activity | |

| Equation | pIC50 = 0.738 (± 0.217) Log S - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR - 1.359 |

| Statistical Parameters | n = 11; r = 0.921; R² = 0.849; Q² = 0.61 |

| This table is an example from the literature for a different class of benzamides and does not represent data for this compound. |

Future Research Trajectories and Interdisciplinary Opportunities

Development of Sustainable and Eco-friendly Synthetic Routes

The synthesis of N-alkyl benzamides traditionally relies on methods that often involve hazardous solvents and stoichiometric coupling reagents, leading to significant waste. acs.org Future research is increasingly directed towards greener, more sustainable synthetic protocols. Key areas of development include the replacement of conventional volatile organic compounds (VOCs) like DMF and NMP with safer, bio-based alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or deep eutectic solvents (DESs). rsc.orgresearchgate.net

Mechanochemistry, which utilizes mechanical force via ball milling to drive reactions, presents a compelling solvent-free alternative. nih.gov This technique has been successfully applied to amide synthesis, often resulting in faster reaction times and reduced waste. nih.govnih.gov Furthermore, the development of catalytic direct amidation and C-H activation strategies bypasses the need for pre-functionalized starting materials, enhancing atom economy. rsc.orgrsc.org Enzymatic methods, for instance using Candida antarctica lipase (B570770) B, offer a highly selective and sustainable route to amide bond formation under mild conditions. researchgate.net

| Method | Key Features | Potential Advantages for N-butyl-2-iodobenzamide Synthesis |

| Green Solvents | Use of bio-derived solvents (e.g., 2-MeTHF, CPME), water, or Deep Eutectic Solvents (DESs). rsc.orgacs.orgnih.gov | Reduced environmental impact, lower toxicity, potential for solvent recycling. rsc.org |

| Mechanochemistry | Solvent-free or liquid-assisted grinding (LAG) using ball mills to induce chemical reactions. nih.govnih.gov | Eliminates bulk solvent use, reduces reaction times, can lead to novel reactivity. nih.gov |

| Catalytic C-H Activation | Transition-metal catalyzed direct functionalization of C-H bonds, avoiding pre-activated substrates. rsc.orgrsc.org | Increased atom and step economy, reduced reliance on organohalide precursors. rsc.org |

| Enzymatic Synthesis | Use of biocatalysts like lipases for amide bond formation. researchgate.net | High selectivity, mild reaction conditions, biodegradable catalyst, minimal byproducts. researchgate.net |

| Boric Acid Catalysis | Utilizes boric acid as a simple, inexpensive, and green catalyst for direct amidation. acs.org | Low cost, low toxicity, and can often be performed under solvent-free conditions. nih.gov |

Exploration of Novel Reactivity Modes for the Iodobenzamide Scaffold

The 2-iodobenzamide (B1293540) scaffold is primed for the exploration of novel reactivity, largely centered on the versatile C-I bond. This bond is an excellent precursor for a wide range of transition-metal-catalyzed cross-coupling and cyclization reactions. Future research can expand upon known copper- and palladium-catalyzed transformations to build complex molecular architectures. For instance, copper-catalyzed domino reactions using 2-iodobenzamides have been shown to produce quinazolinones through a cascade of Ullmann-type coupling and addition reactions. researchgate.net

Palladium-catalyzed heteroannulation of 2-iodoaniline (B362364) derivatives (a related scaffold) with alkynes provides rapid access to complex indole (B1671886) structures, a strategy directly applicable to this compound for the synthesis of N-alkylated indoles. nih.gov A particularly innovative trajectory involves photoredox catalysis. The activation of the C-I bond in 2-iodobenzamide using visible light and a suitable photocatalyst can generate aryl radicals. nih.gov These highly reactive intermediates can participate in unique transformations, such as intramolecular 1,5-hydrogen atom transfer (HAT) processes, to enable selective functionalization at the α-C(sp³)–H position of the N-butyl group. nih.gov This approach opens a new frontier for site-selective modification of the alkyl chain, a task that is challenging using conventional methods.

| Reactivity Mode | Catalyst System (Example) | Transformation Type | Potential Product Scaffold |

| Domino Reaction | Copper (e.g., CuI) researchgate.net | Cascade Ullmann Coupling / Michael Addition / Retro-Mannich researchgate.net | Quinazolinones researchgate.net |

| Heteroannulation | Palladium (e.g., Pd(II)) nih.gov | Cyclization with alkynes nih.gov | Indole derivatives nih.gov |

| Photoredox C-H Functionalization | Copper/Visible Light nih.gov | Aryl Radical Formation followed by 1,5-Hydrogen Atom Transfer (HAT) nih.gov | α-Sulfonylated N-butyl-benzamides nih.gov |

| Oxidative Cyclization | Chiral Iodoarene Catalyst researchgate.net | Intramolecular reaction of an appended alkene with the amide nitrogen researchgate.net | Oxazolines researchgate.net |

| Decarboxylative Coupling | Copper (e.g., Copper Salt) acs.org | Directed C-H Cleavage and coupling with ortho-nitrobenzoic acids acs.org | Biaryl compounds, Phenanthridinones acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods for this compound and its derivatives to continuous flow and automated platforms represents a significant opportunity for accelerating research. Flow chemistry, which involves performing reactions in a continuously flowing stream through a network of tubes or microreactors, offers numerous advantages over traditional batch processing. acs.org These include superior heat and mass transfer, enhanced safety for handling hazardous intermediates, reduced reaction times, and straightforward scalability. rsc.orgtrea.com The synthesis of heterocycles from aryl halides, a reaction class directly relevant to the 2-iodobenzamide scaffold, has been successfully implemented in flow systems. acs.org

Automated synthesis platforms can further accelerate the discovery and optimization of reactions involving this compound. rowan.edu These robotic systems can perform a large number of experiments in parallel, systematically varying catalysts, ligands, solvents, and temperatures. nih.gov This high-throughput experimentation (HTE) is invaluable for rapidly identifying optimal conditions for challenging transformations, such as sterically hindered C-N cross-couplings. acs.org Integrating flow reactors with automated platforms and in-line analytical tools (e.g., IR, NMR) enables real-time reaction monitoring and optimization, creating a powerful, data-rich workflow for chemical development. nih.govacs.org

Advanced Materials Science Applications (excluding biomedical/clinical)

The unique structural features of this compound suggest several promising, yet underexplored, applications in advanced materials science. The ortho-iodo-substituted aromatic ring is a potent halogen bond (XB) donor. acs.org Halogen bonding is a highly directional and tunable non-covalent interaction that has become a powerful tool in crystal engineering for programming the self-assembly of molecules into well-defined supramolecular architectures. rsc.orgnih.gov By pairing this compound with suitable XB acceptors, it may be possible to construct novel co-crystals, liquid crystals, or gels with tailored properties.

In polymer science, the benzamide (B126) moiety is a foundational component of high-performance aromatic polyamides (aramids), which are known for their exceptional thermal stability and mechanical strength. While this compound itself is a small molecule, it can serve as a monomer or a functional additive. The C-I bond provides a reactive handle for polymerization or post-polymerization modification via cross-coupling reactions, enabling the synthesis of iodine-functionalized polymers. rsc.orgrsc.org Such polymers could serve as recyclable catalysts or precursors to hypervalent iodine materials. rsc.org The N-butyl group can disrupt the strong interchain hydrogen bonding typical of aramids, potentially improving the solubility and processability of new polymers without drastically compromising their thermal properties.

Synergistic Approaches Combining Catalysis and Advanced Analytical Techniques

Future research will greatly benefit from the synergistic combination of catalytic reaction development with advanced analytical techniques for in-situ and high-throughput monitoring. Understanding the mechanisms of novel catalytic cycles involving the this compound scaffold is crucial for optimizing reaction efficiency and selectivity. Techniques like in situ Surface-Enhanced Raman Scattering (SERS) can provide real-time kinetic data on heterogeneous palladium-catalyzed reactions, such as those involving aryl halides. acs.org This allows for the direct observation of reaction intermediates and catalyst behavior on the nanoscale.

For rapid reaction discovery and optimization, high-throughput screening methods coupled with mass spectrometry are invaluable. rsc.org Label-assisted mass spectrometry, for example, allows for the rapid analysis of hundreds of reaction mixtures without chromatographic separation, accelerating the discovery of new catalytic transformations. rsc.org Furthermore, high-throughput colorimetric assays have been developed to screen for the consumption of aryl halides in coupling reactions, providing a quick and simple method to identify promising reaction conditions before committing to more resource-intensive analysis. Combining these advanced analytical tools with automated synthesis platforms can create a closed-loop system where reaction outcomes are analyzed in real-time to inform the next set of experiments, dramatically accelerating the development of novel chemistry for the iodobenzamide scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.